molecular formula C12H19BN2O2 B11723411 2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B11723411
M. Wt: 234.10 g/mol
InChI Key: KEEYDWVSNOEHBZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine: is a boron-containing heterocyclic compound It is characterized by the presence of a pyrazine ring substituted with an ethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the borylation of a pyrazine derivative. One common method is the palladium-catalyzed borylation of 2-ethyl-6-bromopyrazine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The pyrazine ring can be reduced under suitable conditions.

    Substitution: The ethyl group or the boron moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

Scientific Research Applications

2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid

Uniqueness

2-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and properties compared to other boron-containing heterocycles .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

2-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C12H19BN2O2/c1-6-9-7-14-8-10(15-9)13-16-11(2,3)12(4,5)17-13/h7-8H,6H2,1-5H3

InChI Key

KEEYDWVSNOEHBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)CC

Origin of Product

United States

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